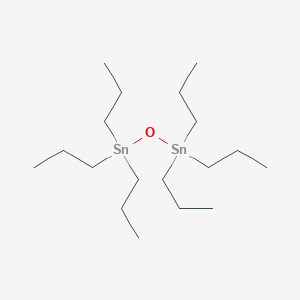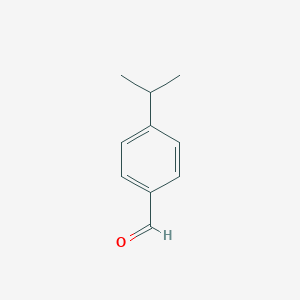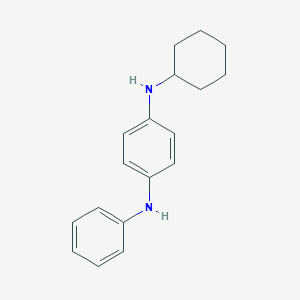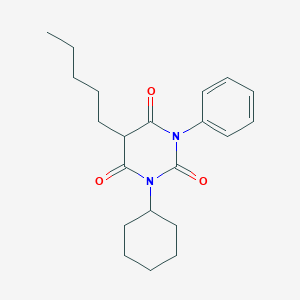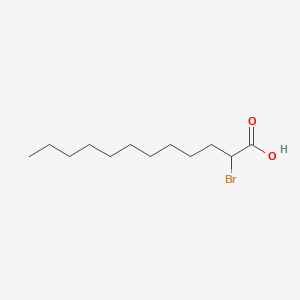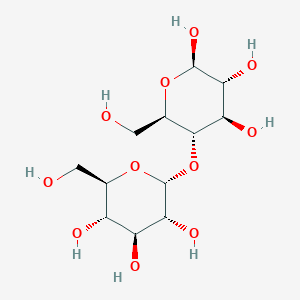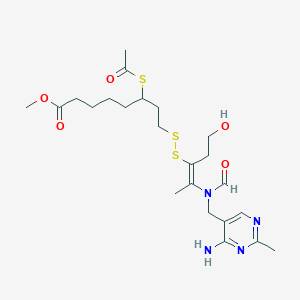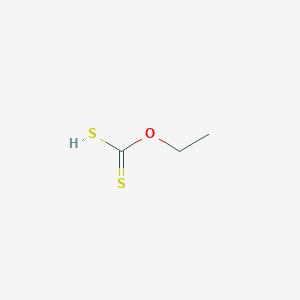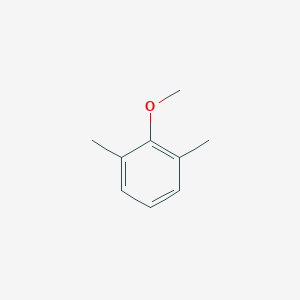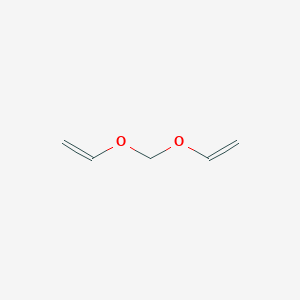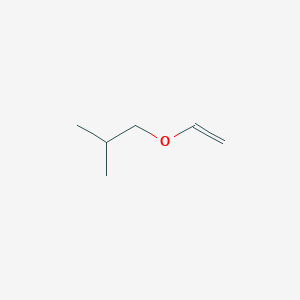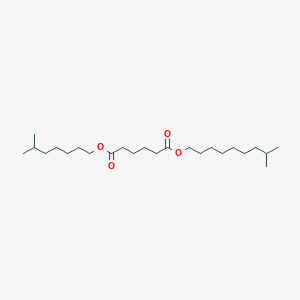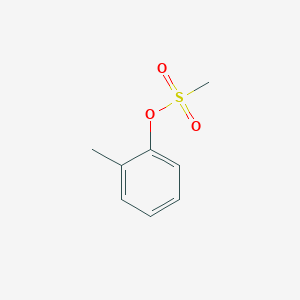
Methanesulfonic acid, 2-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, 2-methylphenyl ester, also known as mesitylene sulfonic acid, is a sulfonic acid ester commonly used as a catalyst in organic chemistry. It is a colorless or light yellow liquid with a melting point of 20°C and a boiling point of 238°C. Mesitylene sulfonic acid is a strong acid that is highly soluble in water and organic solvents. It is widely used in various chemical reactions, including esterification, alkylation, and condensation reactions.
Wirkmechanismus
Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means it donates a proton to the reactant molecule, thereby increasing the acidity of the reaction medium. This increased acidity helps to activate the reactant molecule, making it more reactive and facilitating the reaction.
Biochemische Und Physiologische Effekte
Mesitylene sulfonic acid is not commonly used in biochemical or physiological research due to its strong acidity and potential toxicity. However, it has been shown to have antimicrobial properties and may have potential applications in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst is its high acidity, which allows it to catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, its strong acidity can also be a limitation, as it may lead to unwanted side reactions or product degradation. Additionally, its potential toxicity and corrosiveness require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methanesulfonic acid, 2-methylphenyl ester sulfonic acid. One area of interest is the development of new synthetic methods that use Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst. Another area of interest is the study of its antimicrobial properties and potential applications in the development of new antibiotics. Finally, there is potential for the development of new applications for Methanesulfonic acid, 2-methylphenyl ester sulfonic acid in the fields of materials science and nanotechnology.
Synthesemethoden
Mesitylene sulfonic acid can be synthesized through the reaction of Methanesulfonic acid, 2-methylphenyl ester with sulfur trioxide in the presence of a catalyst such as oleum or sulfuric acid. The reaction produces Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a byproduct, which can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Mesitylene sulfonic acid is widely used as a catalyst in organic chemistry research. It is commonly used in esterification reactions, where it helps to increase the yield and selectivity of the desired product. It is also used in alkylation and condensation reactions, where it acts as a strong acid catalyst.
Eigenschaften
CAS-Nummer |
1009-01-4 |
|---|---|
Produktname |
Methanesulfonic acid, 2-methylphenyl ester |
Molekularformel |
C8H10O3S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
(2-methylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
GLMWFEJQRJWNKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1OS(=O)(=O)C |
Synonyme |
Methanesulfonic acid 2-methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



